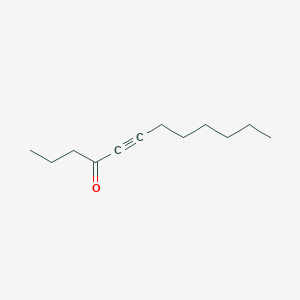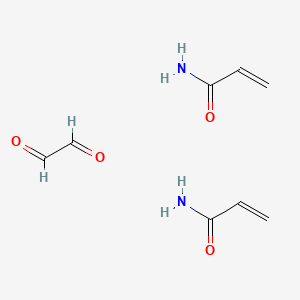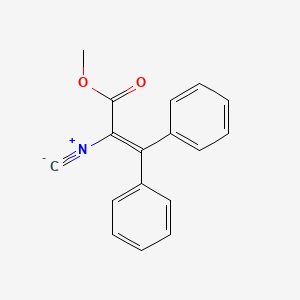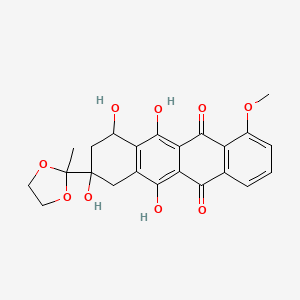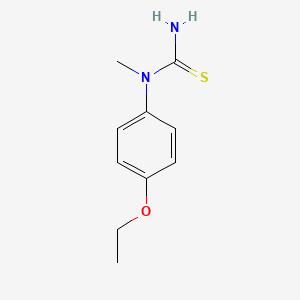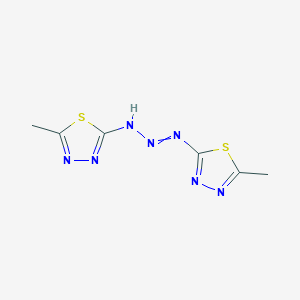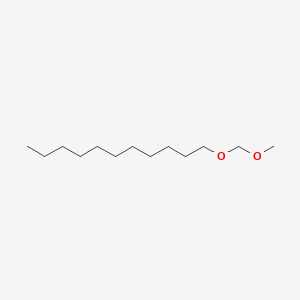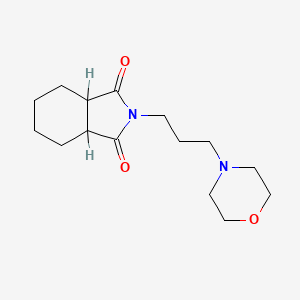
Phthalimide, N-(4-morpholinopropyl)hexahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Phthalimide, N-(4-morpholinopropyl)hexahydro- typically involves the reaction of phthalimide with 4-morpholinopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity .
化学反应分析
Phthalimide, N-(4-morpholinopropyl)hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学研究应用
Phthalimide, N-(4-morpholinopropyl)hexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research explores its potential as a precursor to pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Phthalimide, N-(4-morpholinopropyl)hexahydro- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use . Detailed studies on its mechanism of action are ongoing to fully understand its effects .
相似化合物的比较
Phthalimide, N-(4-morpholinopropyl)hexahydro- can be compared with other similar compounds such as:
Phthalimide: The parent compound, known for its use in organic synthesis.
N-alkylphthalimides: These derivatives are used in peptide synthesis and other applications.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical contexts. The uniqueness of Phthalimide, N-(4-morpholinopropyl)hexahydro- lies in its specific structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
73771-07-0 |
|---|---|
分子式 |
C15H24N2O3 |
分子量 |
280.36 g/mol |
IUPAC 名称 |
2-(3-morpholin-4-ylpropyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H24N2O3/c18-14-12-4-1-2-5-13(12)15(19)17(14)7-3-6-16-8-10-20-11-9-16/h12-13H,1-11H2 |
InChI 键 |
CVNVHMYFNAHZON-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


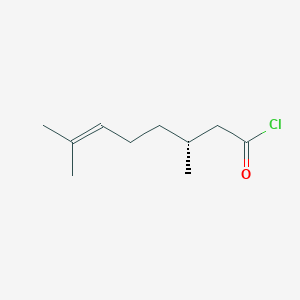
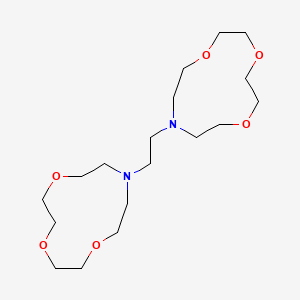
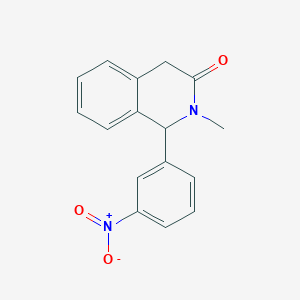
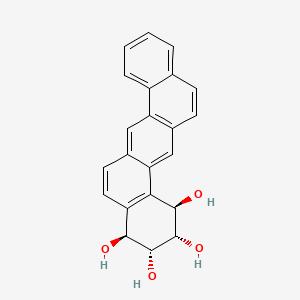
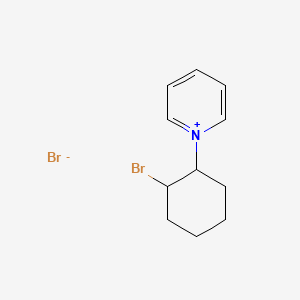
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
